molecular formula C12H15NO7 B1265212 N-(beta-D-glucosyl)nicotinate

N-(beta-D-glucosyl)nicotinate

Cat. No. B1265212
M. Wt: 285.25 g/mol
InChI Key: CRXJVFIHZPTDKA-KAMPLNKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(beta-D-glucosyl)nicotinate is a N-(D-glucopyranosyl)nicotinate. It is a conjugate base of a N-(beta-D-glucosyl)nicotinic acid.

Scientific Research Applications

1. Role in Seed Germination and Stress Resistance

N-(beta-D-glucosyl)nicotinate, as part of nicotinate O-glucosylation, plays a significant role in seed germination, particularly under stress conditions in Arabidopsis thaliana. This process involves the glycosylation of nicotinate, a key intermediate in the NAD salvage pathway. It appears to be a metabolic trait specific to the Brassicaceae family. The enzyme NA glycosyltransferase, particularly UGT74F2, has been implicated in protecting plant cells from the toxicity of nicotinate overaccumulation during seed germination. This suggests that NA glycosylation may have evolved in the Brassicaceae family to enhance fitness under stress conditions (Li et al., 2015).

2. Niacin Metabolism in Tobacco Cells

In tobacco cells (Nicotiana tabacum), N-(beta-D-glucosyl)nicotinic acid has been identified as a novel metabolite of niacin. The biosynthesis of this compound is facilitated by the enzyme UDP-glucose: nicotinic acid-N-glucosyltransferase. This discovery points towards unique aspects of niacin metabolism in plant cells, which may have implications for understanding plant biochemistry and physiology (Taguchi et al., 1997).

3. Implications in Human and Animal Health

Research has explored the relative activity of N-(beta-D-glucopyranosyl)nicotinic acid in rats, where it is considered a detoxified product or storage form of nicotinic acid found in plants. Its relative activity compared to nicotinic acid has been examined through various health indices, indicating its potential importance in nutrition and health research (Nishitani et al., 1996).

4. Nicotinate Detoxification in Plants

N-Methylated nicotinate, produced by enzymes like NANMT and COMT, indicates a conserved nicotinate detoxification pathway in land plants. N-methylnicotinate is a ubiquitous conjugation in plants, suggesting an evolutionary adaptation for detoxification and metabolic efficiency. This research sheds light on the broader functions of NA conjugations in plants, contributing to our understanding of plant metabolism and evolution (Li et al., 2017).

properties

Product Name

N-(beta-D-glucosyl)nicotinate

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11-/m1/s1

InChI Key

CRXJVFIHZPTDKA-KAMPLNKDSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(beta-D-glucosyl)nicotinate
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N-(beta-D-glucosyl)nicotinate
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Reactant of Route 5
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Reactant of Route 6
N-(beta-D-glucosyl)nicotinate

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